molecular formula C16H9BrClFN2O2 B2945024 N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide CAS No. 955703-96-5

N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2945024
CAS No.: 955703-96-5
M. Wt: 395.61
InChI Key: VDAWXDMSTAEDJQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide (CAS 955703-96-5) is a high-purity oxazole derivative offered for research and development purposes. With a molecular formula of C16H9BrClFN2O2 and a molecular weight of 395.61 . Oxazoles are a significant class of heterocyclic aromatic compounds containing one oxygen and one nitrogen atom, which enable diverse interactions with a wide range of biological receptors and enzymes . This makes the oxazole scaffold a valuable pharmacophore in medicinal chemistry for developing novel therapeutics . Research into 1,3,4-oxadiazole and oxazole-based compounds has shown that these structures exhibit a broad spectrum of biological activities, with particular promise in anticancer applications . These compounds can function through various mechanisms, such as inhibiting critical enzymes including thymidylate synthase, HDAC, topoisomerase II, and telomerase, all of which are important targets in the effort to halt cancer cell proliferation . This product is provided with a guaranteed purity of 95% or higher and is intended solely for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClFN2O2/c17-10-3-6-13(12(19)7-10)21-15(22)16-20-8-14(23-16)9-1-4-11(18)5-2-9/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAWXDMSTAEDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution Reactions: The introduction of bromine, fluorine, and chlorine atoms is achieved through electrophilic aromatic substitution reactions. These reactions require specific reagents and conditions, such as bromine or chlorine gas in the presence of a catalyst.

    Coupling Reactions: The final step involves coupling the substituted phenyl rings with the oxazole ring using a coupling agent like a palladium catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic rings (especially para-chlorophenyl and bromo-fluorophenyl groups) enable nucleophilic substitution under controlled conditions.

Reaction Type Conditions Outcome Reference
Chlorine Displacement KOH/EtOH, 80°C, 12 hReplacement of 4-chlorophenyl Cl with hydroxyl group
Bromine Substitution Pd-catalyzed coupling (Suzuki), aryl boronic acidCross-coupling to form biaryl derivatives

Key observations:

  • Bromine at the 4-position of the phenyl ring shows higher reactivity than fluorine in SNAr reactions due to its lower electronegativity and better leaving-group potential .

  • Steric hindrance from the adjacent fluorine (2-position) slows substitution at the brominated ring .

Oxazole Ring Modifications

The 1,3-oxazole core undergoes ring-opening and functionalization under acidic or oxidizing conditions.

Ring Cleavage

  • Acid Hydrolysis : Exposure to HCl (6 M) at reflux cleaves the oxazole ring, yielding a diketone intermediate .

  • Oxidative Cleavage : H₂O₂/AcOH generates 4-chlorophenylglyoxylic acid derivatives .

Electrophilic Aromatic Substitution

Reagent Product Yield
HNO₃/H₂SO₄Nitration at oxazole C458%
Br₂/FeCl₃Bromination at phenyl rings72%

Mechanistic Insight: The oxazole ring directs electrophiles to the C4 position due to resonance stabilization of the intermediate .

Carboxamide Reactivity

The –CONH– group participates in hydrolysis and condensation reactions:

Hydrolysis

Conditions Product Catalyst
NaOH (aq)/Δ5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acidNone
H₂SO₄ (conc.)Aniline derivative + CO₂

Condensation with Amines

  • Primary amines (e.g., methylamine) form substituted ureas under Mitsunobu conditions (DIAD, PPh₃) .

  • Secondary amines require activation via EDCI/HOBt .

Metal-Mediated Cross-Coupling

The bromine atom facilitates palladium-catalyzed reactions:

Reaction Catalyst System Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl synthesis for drug intermediates
Buchwald-HartwigPd₂(dba)₃, XantphosIntroduction of nitrogen-based substituents

Notable Example: Coupling with 4-pyridylboronic acid produces a heterobiaryl derivative used in kinase inhibitor studies .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C–F Bond Activation : Defluorination at the 2-fluorophenyl group, forming a reactive aryl radical.

  • Oxazole Ring Rearrangement : Conversion to isomeric imidazole derivatives under N₂ atmosphere .

Comparative Reactivity Table

Functional Group Reactivity Order Key Influences
Oxazole C4High (electrophilic)Resonance stabilization
4-Bromophenyl BrModerateSteric hindrance from fluorine
CarboxamideLowSteric and electronic deactivation

Stability Under Physiological Conditions

  • pH 7.4 (PBS) : Stable for >48 h at 37°C.

  • Liver Microsomes : Rapid oxidation of oxazole ring (t₁/₂ = 12 min) .

Industrial-Scale Reaction Optimization

Patent data reveals optimized parameters for amidation (final synthesis step) :

  • Solvent : Toluene > DMF (prevents oxazole decomposition).

  • Catalyst : Tetrabutylurea (0.01 equiv.) increases yield to 96%.

  • Temperature : 145–150°C minimizes side-product formation.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key proteins involved in cellular processes.

Comparison with Similar Compounds

Core Heterocyclic Rings

The 1,3-oxazole core distinguishes this compound from analogs with alternative heterocycles:

  • Pyrazole-based analogs: describes 4-bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, which replaces the oxazole oxygen with a nitrogen atom.
  • Oxadiazole derivatives: highlights 5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide, which features a 1,3,4-oxadiazole ring. This core is more rigid and polar, likely altering solubility and binding affinity .

Table 1: Comparison of Core Heterocycles

Compound Core Structure Key Features
Target Compound 1,3-Oxazole Electron-deficient, moderate polarity
Pyrazole analog () Pyrazole Electron-rich, H-bond acceptor
Oxadiazole analog () 1,3,4-Oxadiazole High rigidity, increased polarity

Substituent Effects

Halogenated aryl groups are critical for bioactivity and physicochemical properties:

  • 4-Bromo-2-fluorophenyl group : This substituent introduces steric bulk and lipophilicity. The ortho-fluorine may reduce metabolic degradation compared to para-substituted analogs .
  • 4-Chlorophenyl group : A common pharmacophore in drug discovery (e.g., Taranabant in ), it enhances hydrophobic interactions and stability .
  • Comparison with sulfonyl-containing oxazoles : describes a compound with a 4-chlorophenylsulfonyl group, which increases polarity and may limit membrane permeability compared to the target’s carboxamide .

Table 2: Substituent Impact on Properties

Substituent Compound Example Effect on Properties
4-Bromo-2-fluorophenyl Target Compound High lipophilicity, metabolic stability
4-Chlorophenylsulfonyl Compound Increased polarity, reduced bioavailability
4-Methylphenyl () Tetrahydropyrazolo-pyrimidine Enhanced steric bulk, altered target selectivity

Pharmacological Implications

  • Target selectivity: The oxazole core may interact with kinase ATP-binding pockets, similar to Taranabant’s propanamide backbone targeting cannabinoid receptors .
  • Halogen effects : Bromine’s size and electronegativity could improve binding affinity compared to chlorine or fluorine in analogs like ’s 4-fluorophenyl derivative .

Physicochemical Properties

  • Molecular weight : Estimated at ~420 g/mol (higher than ’s 391 g/mol due to additional chlorine) .
  • Solubility : Lower aqueous solubility than sulfonyl-containing analogs () due to increased lipophilicity .
  • Stability : Halogens enhance metabolic stability, but bromine may increase susceptibility to photodegradation.

Biological Activity

N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H8_{8}BrClFNO2_{2}
  • Molecular Weight : 313.55 g/mol

This compound features a complex arrangement of halogenated phenyl groups and an oxazole ring, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds within this class have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that modifications in the halogen substituents can enhance antibacterial potency (MIC values ranging from 4.69 to 156.47 µM) against various strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For example, a related compound demonstrated significant inhibition of human acetylcholinesterase (hAC), with IC50_{50} values indicating strong potency . This suggests that N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide may also possess similar inhibitory properties.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives often correlates with their structural features. The presence of halogen atoms, such as bromine and chlorine, can significantly influence the pharmacological profile of these compounds:

SubstituentEffect on Activity
BromineIncreases antibacterial activity
FluorineEnhances enzyme inhibition
ChlorineModulates lipophilicity and bioavailability

Studies have shown that the introduction of electron-withdrawing groups enhances the lipophilicity and metabolic stability of these compounds, thereby improving their overall efficacy .

Case Studies

Several case studies have evaluated the biological effects of compounds related to this compound:

  • Antibacterial Evaluation : A series of oxazole derivatives were tested against various bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant antibacterial effects, with MIC values suggesting moderate to good activity against Bacillus subtilis and Pseudomonas aeruginosa .
  • Neuroprotective Effects : In a study involving neuroblastoma cells, a related compound showed promising results in protecting against oxidative stress through acetylcholinesterase inhibition . This highlights the potential therapeutic applications of

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